(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (S)-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate is a useful reagent in the study of asymmetric synthesis of protected amino acids consitutnes of cyclomarin A.

Brand Name: Vulcanchem
CAS No.: 104227-71-6
VCID: VC20749456
InChI: InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC(=O)OC1
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

CAS No.: 104227-71-6

Cat. No.: VC20749456

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate - 104227-71-6

Specification

CAS No. 104227-71-6
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate
Standard InChI InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Standard InChI Key XODLOLQRSQGSFE-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1
SMILES CC(C)(C)OC(=O)NC1CC(=O)OC1
Canonical SMILES CC(C)(C)OC(=O)NC1CC(=O)OC1

Introduction

Chemical Identity and Structure

Basic Identification

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral organic compound that contains a five-membered lactone ring (tetrahydrofuran-5-one) with a tert-butoxycarbonylamino (Boc-amino) group at the 3-position. The compound is characterized by the S configuration at its stereogenic center, which is critical to its chemical identity and potential applications .

The compound is registered under CAS number 104227-71-6 and has the molecular formula C9H15NO4 . It represents an important building block in organic synthesis, featuring both a protected amine functionality and a reactive lactone group.

Structural Descriptors

The structural characteristics of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate can be represented through various chemical notation systems that enable precise identification in chemical databases and literature. These descriptors include:

Structural DescriptorValue
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
InChIKeyXODLOLQRSQGSFE-LURJTMIESA-N
SMILESCC(C)(C)OC(=O)N[C@H]1CC(=O)OC1

Table 1: Structural descriptors of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

The compound's structure features a five-membered lactone ring with an S-configured stereocenter at the 3-position bearing the Boc-protected amino group. This particular stereochemistry is critical for its biological activity and synthetic utility in preparing enantiomerically pure compounds.

Physical and Chemical Properties

Fundamental Properties

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is characterized by a defined set of physicochemical properties that influence its behavior in chemical reactions and biological systems. These fundamental properties are summarized in the following table:

PropertyValue
Molecular Weight201.22 g/mol
Exact Mass201.10010796 Da
XLogP3-AA0.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Boiling Point363.7°C at 760 mmHg

Table 2: Physical and chemical properties of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

The compound's moderate lipophilicity (XLogP3 value of 0.6) suggests a balanced distribution between aqueous and organic phases, which may be advantageous for certain synthetic applications. The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates potential for intermolecular interactions, including possible involvement in biological recognition processes.

Structural Characteristics

The structural features of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate contribute significantly to its chemical reactivity. The compound contains several functional groups that can participate in chemical transformations:

  • A lactone group (cyclic ester) that is susceptible to nucleophilic attack and can undergo ring-opening reactions

  • A carbamate group that serves as a protected amine, which can be deprotected under acidic conditions

  • A stereogenic center that establishes the compound's chirality, crucial for stereoselective reactions

The three rotatable bonds provide some conformational flexibility, which may influence the compound's binding interactions in biological systems or during catalytic processes.

Nomenclature and Synonyms

IUPAC and Systematic Names

The compound is known by several systematic names, reflecting different approaches to chemical nomenclature. The primary IUPAC name is tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate, but the compound can also be correctly referred to using alternative systematic names:

Name TypeChemical Name
IUPAC Nametert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate
Alternative IUPAC(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Systematic Name(3S)-5-oxotetrahydro-3-furanylcarbamic acid tert-butyl ester

Table 3: Official nomenclature for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Common Synonyms

The compound is recognized by numerous synonyms in chemical literature and commercial catalogs. These alternative names can be categorized based on their emphasis on different structural aspects of the molecule:

Synonym CategoryNames
Lactone-focused(S)-3-Boc-Amino-gamma-butyrolactone, (S)-3-Boc-Amino-g-butyrolactone
Oxolane-focused(4S)-4-BOC-AMINOOXOLAN-2-ONE, (3S)-3-(Boc-amino)-tetrahydrofuran-5-one
Commercial IdentifiersMFCD04113636, FD1178, AC-5673, DS-13481

Table 4: Common synonyms for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

These diverse naming conventions reflect the compound's importance across different areas of chemistry and facilitate its identification in various chemical databases and literature sources.

ParameterSpecification
PurityNot less than 98%
Catalog IdentifierSB44567 (Synblock)
MDL NumberMFCD04113636
Recommended StorageDry, sealed place

Table 5: Commercial specifications for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

The high purity standard (≥98%) indicates the compound's suitability for sensitive chemical transformations and research applications where impurities could interfere with reaction outcomes or analytical results.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator